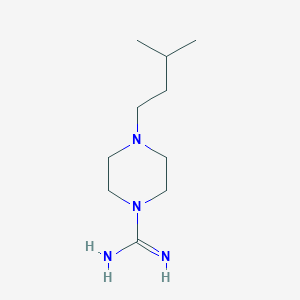
Isopropyl Acetylsalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl Acetylsalicylate is an ester formed by the reaction of salicylic acid and isopropyl alcohol. It is a transparent liquid that is sparingly soluble in water but soluble in ethyl alcohol and ether . This compound is known for its applications in various fields, including pharmaceuticals and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl Acetylsalicylate involves the esterification of salicylic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as:
Salicylic Acid+Isopropyl Alcohol→Isopropyl Acetylsalicylate+Water
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or crystallization techniques .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield salicylic acid and isopropyl alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: It can participate in substitution reactions where the isopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Salicylic acid and isopropyl alcohol.
Oxidation: Depending on the oxidizing agent, various carboxylic acids or ketones.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopropyl Acetylsalicylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug formulations, particularly in topical applications due to its solubility properties.
Industry: Utilized in the production of cosmetics and personal care products due to its ester properties.
Mecanismo De Acción
The mechanism of action of Isopropyl Acetylsalicylate involves its hydrolysis to salicylic acid and isopropyl alcohol. Salicylic acid is known to inhibit the cyclooxygenase (COX) enzymes, which play a role in the synthesis of prostaglandins. This inhibition leads to reduced inflammation and pain . The isopropyl group enhances the compound’s solubility and absorption in topical applications.
Comparación Con Compuestos Similares
Acetylsalicylic Acid (Aspirin): Both compounds are esters of salicylic acid but differ in their alcohol components.
Methyl Salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Ethyl Salicylate: Similar in structure but with ethyl alcohol instead of isopropyl alcohol.
Uniqueness: Isopropyl Acetylsalicylate is unique due to its specific esterification with isopropyl alcohol, which imparts distinct solubility and absorption characteristics. This makes it particularly useful in formulations where enhanced skin penetration is desired .
Propiedades
Número CAS |
2224-88-6 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
propan-2-yl 2-acetyloxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-8(2)15-12(14)10-6-4-5-7-11(10)16-9(3)13/h4-8H,1-3H3 |
Clave InChI |
RYIOWZBQJHJJBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CC=CC=C1OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



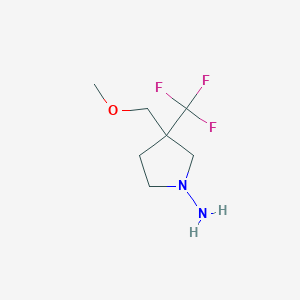
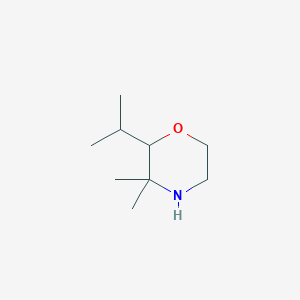
![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13428214.png)

![1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13428227.png)
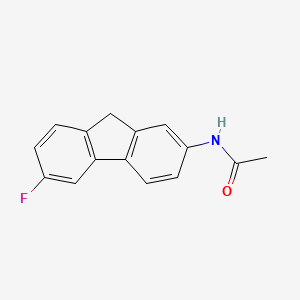
![[(2R,3R,4S,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13428239.png)
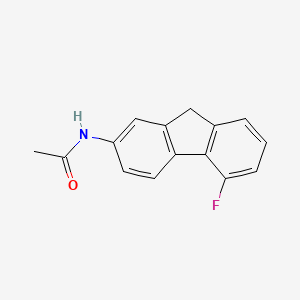

![Ethyl 2,4-dioxo-4-(2-thienyl)-3-{2-[2-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13428266.png)
![potassium;[(E)-[6-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B13428268.png)

